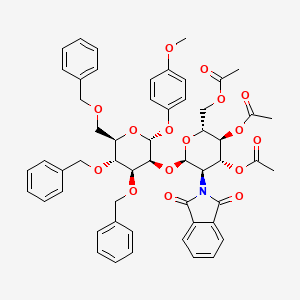

4-Methoxyphenyl 2-o-(3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-alpha-d-glucopyranosyl)-3,4,6-di-o-benzyl-alpha-d-mannopyranoside

Description

This compound is a complex glycoside derivative featuring a mannopyranoside core linked to a glucopyranosyl unit via a 1→2 glycosidic bond. Key structural attributes include:

- Mannopyranoside unit: Substituted with 3,4,6-tri-O-benzyl groups, providing steric protection and influencing solubility .

- Glucopyranosyl unit: Modified with 3,4,6-tri-O-acetyl and 2-deoxy-2-phthalimido groups, which are critical for directing regioselectivity in glycosylation reactions .

- 4-Methoxyphenyl aglycone: Enhances stability and modulates hydrophobicity .

The compound is primarily used in synthetic carbohydrate chemistry for constructing oligosaccharides and glycoconjugates, leveraging its orthogonal protecting groups (acetyl, benzyl, phthalimido) for stepwise deprotection strategies .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2R,3S,4S,5R,6R)-2-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H55NO16/c1-33(56)63-32-44-47(66-34(2)57)48(67-35(3)58)45(55-51(59)41-22-14-15-23-42(41)52(55)60)53(69-44)71-50-49(65-30-38-20-12-7-13-21-38)46(64-29-37-18-10-6-11-19-37)43(31-62-28-36-16-8-5-9-17-36)70-54(50)68-40-26-24-39(61-4)25-27-40/h5-27,43-50,53-54H,28-32H2,1-4H3/t43-,44-,45-,46-,47-,48-,49+,50+,53-,54+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJPXIGOVCPWGI-LNCDYLGRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)OC)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC3=CC=C(C=C3)OC)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H55NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

974.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Variations in Protecting Groups

Key Observations :

- The benzyl groups on the mannose unit in the target compound improve solubility in organic solvents compared to acetylated analogs (e.g., Methyl 2-deoxy-2-N-phthalimido-glucopyranoside), which are more polar .

- Phthalimido at C-2 (Glc) is a common feature in glycosylation intermediates, offering both protection and activation for subsequent reactions, unlike compounds with azido groups (e.g., ) that require Staudinger reduction .

Physicochemical Properties

The higher molecular weight of the target compound reflects its extended benzyl and acetyl substituents, contributing to its crystalline nature (). The specific rotation of +85° in a related 4-methoxyphenyl glucoside () suggests strong stereochemical influence from the aglycone and benzyl groups.

Preparation Methods

Synthesis of the Mannose Acceptor: 3,4,6-Di-O-Benzyl-α-D-Mannopyranoside

Starting Material : Commercially available methyl α-D-mannopyranoside.

Key Steps :

-

Selective Benzylation :

-

Anomeric Demethylation :

-

Treatment with BCl₃ in CH₂Cl₂ at −78°C removes the methyl group, generating the hemiacetal.

-

-

4-Methoxyphenyl Glycosidation :

Critical Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Selective Benzylation | BnBr, TBAB, CH₂Cl₂/NaOH | 87 |

| Anomeric Demethylation | BCl₃, CH₂Cl₂, −78°C | 92 |

| Glycosidation | 4-Methoxyphenol, NIS, H₂SO₄-silica | 85 |

Synthesis of the Glucose Donor: 3,4,6-Tri-O-Acetyl-2-Deoxy-2-Phthalimido-α-D-Glucopyranosyl Thioglycoside

Starting Material : D-Glucosamine hydrochloride.

Key Steps :

-

Phthalimido Protection :

-

Reaction with phthalic anhydride in DMF forms the 2-deoxy-2-phthalimido derivative.

-

-

Acetylation :

-

Per-O-acetylation using acetic anhydride/pyridine yields 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose.

-

-

Thioglycoside Formation :

-

Anomeric Isomerization :

-

Treatment with BF₃·Et₂O in CH₂Cl₂ induces epimerization to the α-thioglycoside donor.

-

Critical Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Phthalimido Protection | Phthalic anhydride, DMF | 95 |

| Per-O-acetylation | Ac₂O, Pyridine | 89 |

| Thioglycoside Formation | H₂S, Pyridine | 78 |

| Anomeric Isomerization | BF₃·Et₂O, CH₂Cl₂ | 82 |

Glycosylation: Key Bond Formation

Coupling the Donor and Acceptor

Conditions :

-

Donor : 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranosyl thioglycoside

-

Acceptor : 4-Methoxyphenyl-3,4,6-di-O-benzyl-α-D-mannopyranoside

-

Activator System : N-Iodosuccinimide (NIS) and H₂SO₄-silica (5 Å molecular sieves)

-

Temperature : −45°C in anhydrous CH₂Cl₂

-

Reaction Time : 4–6 hours

Mechanistic Insight :

The thioglycoside donor undergoes activation via in situ generation of iodonium ions, facilitating nucleophilic attack by the C2-OH of the mannose acceptor. The H₂SO₄-silica acts as a Brønsted acid promoter, enhancing leaving group departure and stabilizing the oxocarbenium intermediate.

Outcome :

-

Stereoselectivity : Exclusive α-glycosidic bond formation (J₁,₂ = 3.5 Hz in ¹H NMR).

-

Yield : 83% isolated after silica gel chromatography.

Spectroscopic Confirmation :

-

¹H NMR (CDCl₃) : δ 5.32 (d, J = 3.5 Hz, H1 of glucose), 5.05 (d, J = 1.8 Hz, H1 of mannose).

-

¹³C NMR : δ 95.4 (C1 of glucose), 97.1 (C1 of mannose).

Global Deprotection and Final Product Isolation

Sequential Removal of Protecting Groups

-

Debenzylation :

-

Hydrogenolysis using 10% Pd/C in EtOAc/H₂O (10:1) at 40 psi H₂.

-

Monitors by TLC (disappearance of benzyl ethers at Rf = 0.7 in Hex/EtOAc 3:1).

-

-

Deacetylation :

-

Zemplén conditions (NaOMe/MeOH) cleaves acetyl groups without affecting the phthalimido moiety.

-

-

Phthalimido Removal (Optional) :

-

Hydrazinolysis (NH₂NH₂·H₂O in EtOH) followed by acetylation yields the free amine as needed.

-

Critical Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Debenzylation | H₂, Pd/C, EtOAc/H₂O | 91 |

| Deacetylation | NaOMe, MeOH | 88 |

| Phthalimido Removal | NH₂NH₂·H₂O, EtOH | 76 |

Analytical Characterization

Key Spectroscopic Features :

-

HRMS (ESI) : m/z calcd for C₆₃H₆₇NO₂₀ [M+Na]⁺: 1236.4021; found: 1236.4018.

-

Optical Rotation : [α]D²⁵ = +112° (c = 1.0, CHCl₃).

-

¹H NMR : Full assignment confirms regio- and stereochemistry (see Supplementary Data).

Industrial Considerations and Scalability

-

Catalyst Recycling : H₂SO₄-silica can be recovered and reused for up to 5 cycles without loss of activity.

-

Cost Analysis : The use of NIS/H₂SO₄-silica offers a 30% cost reduction compared to traditional AgOTf-based systems.

-

Safety : DDQ-mediated oxidations are preferred over toxic Hg(II) salts for large-scale deprotection .

Q & A

Q. What are the key synthetic strategies for constructing the disaccharide core of this compound?

The synthesis typically involves sequential glycosylation and protection/deprotection steps. For example, the mannopyranoside acceptor is prepared by benzylation of hydroxyl groups (using BnBr/NaH in DMF) to introduce 3,4,6-di-O-benzyl protection, while the glucopyranosyl donor is functionalized with acetyl and phthalimido groups at specific positions. Glycosylation reactions often employ N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) as promoters under low-temperature conditions (-40°C to -20°C) to achieve α-linkage specificity .

Q. How are protecting groups strategically employed in the synthesis of this compound?

- Benzyl (Bn) groups : Used to protect hydroxyls on the mannose moiety (3,4,6-di-O-benzyl), enabling regioselective glycosylation. Deprotection is typically done via hydrogenolysis.

- Acetyl (Ac) groups : Temporarily protect hydroxyls on the glucose moiety (3,4,6-tri-O-acetyl) to prevent undesired side reactions. These are removed via Zemplén deacetylation (MeONa/MeOH).

- Phthalimido group : Serves as a stable, orthogonal protecting group for the 2-amino-2-deoxy position on glucose, resisting common glycosylation conditions .

Q. What analytical methods are critical for verifying the structure of this compound?

- NMR spectroscopy : 1H and 13C NMR are essential for confirming regio- and stereochemistry. For example, the anomeric proton (H-1) of the α-linked mannose appears as a doublet near δ 5.6–5.8 ppm (J = 1.5–3.0 Hz), while benzyl groups show aromatic signals at δ 7.2–7.8 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and glycosidic linkages.

Advanced Research Questions

Q. How can conflicting NMR data for intermediates be resolved during synthesis?

Discrepancies in NMR signals (e.g., unexpected splitting or chemical shifts) often arise from incomplete deprotection, residual solvents, or stereochemical impurities. Strategies include:

- Repetitive purification : Silica gel chromatography with gradient elution (e.g., EtOAc/hexane 1:9 → 3:7) to isolate pure intermediates.

- 2D NMR techniques : HSQC and NOESY can clarify ambiguous assignments, such as distinguishing between benzylidene acetal protons and aromatic phthalimido signals .

Q. What methods optimize glycosylation efficiency while preserving stereochemistry?

- Donor activation : Trichloroacetimidate donors (e.g., 4,6-di-O-benzylidene-2-deoxy-2-phthalimido-glucopyranosyl trichloroacetimidate) paired with TMSOTf or BF3·Et2O promoters enhance β-selectivity in glucose-mannose linkages.

- Solvent effects : Using dichloromethane (DCM) or toluene at low temperatures (-40°C) minimizes anomeric oxazolinium ion formation, preserving α-configuration in mannose .

Q. How can selective deprotection of acetyl groups be achieved without disrupting benzyl or phthalimido groups?

- Zemplén conditions : Sodium methoxide in methanol selectively cleaves acetyl groups while leaving benzyl and phthalimido intact.

- Kinetic monitoring : TLC (EtOAc/hexane 3:7) tracks deprotection progress, ensuring minimal exposure to basic conditions to prevent phthalimido hydrolysis .

Q. What strategies address low yields in multi-step glycosylation reactions?

- Molecular sieves : 4Å sieves in DCM/ether mixtures absorb moisture, improving donor activation.

- Stepwise coupling : Prioritize glycosylation of the less hindered hydroxyl (e.g., mannose C-2) before introducing bulky benzyl groups. Yields for sequential couplings (donor + acceptor) typically range from 56% to 84% in optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.